![molecular formula C13H10N2O4 B3060109 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 1707737-27-6](/img/structure/B3060109.png)
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione
Overview
Description
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione, also known as indoximod, is a small molecule that has been studied for its potential therapeutic applications in cancer and autoimmune diseases. It works by modulating the activity of an enzyme called indoleamine 2,3-dioxygenase (IDO), which is involved in regulating the immune response.
Mechanism of Action
Indoximod works by inhibiting the activity of IDO, an enzyme that plays a key role in regulating the immune response. IDO is upregulated in many types of cancer and autoimmune diseases, where it promotes immune evasion and tolerance. By inhibiting IDO, 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione enhances the anti-tumor immune response and reduces immune tolerance in autoimmune diseases.
Biochemical and Physiological Effects
Indoximod has been shown to have a number of biochemical and physiological effects. It modulates the activity of immune cells such as T cells, dendritic cells, and myeloid-derived suppressor cells. It also affects the levels of various cytokines and chemokines involved in the immune response. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione is its relatively low toxicity compared to other immunomodulatory agents. This makes it suitable for long-term treatment of chronic diseases. However, one of the limitations of 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione is its poor solubility, which can make it difficult to administer in vivo. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione. One area of interest is the development of more potent and selective IDO inhibitors. Another area is the investigation of its potential use in combination with other immunomodulatory agents, such as checkpoint inhibitors. Additionally, there is a need for more studies to elucidate its mechanism of action and to better understand its effects on the immune system.
Scientific Research Applications
Indoximod has been studied extensively for its potential therapeutic applications in cancer and autoimmune diseases. In cancer, it has been shown to enhance the efficacy of chemotherapy and radiotherapy by modulating the immune response. It has also been studied as a monotherapy for various types of cancer, including melanoma, prostate cancer, and pancreatic cancer. In autoimmune diseases, it has been shown to ameliorate symptoms and improve disease outcomes in animal models of multiple sclerosis and lupus.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-11-4-5-12(17)15(11)19-13(18)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOSSNRPCJLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188498 | |
| Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione | |
CAS RN |
1707737-27-6 | |
| Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707737-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



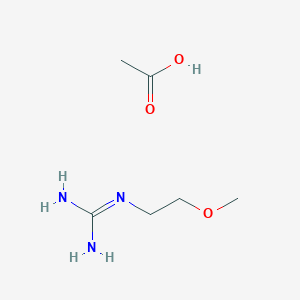
![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)
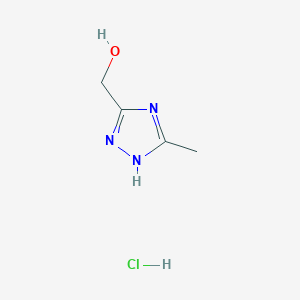
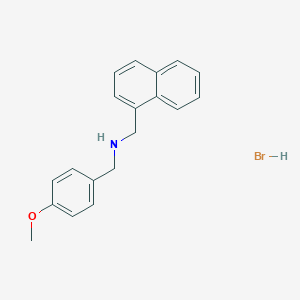


![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3060039.png)

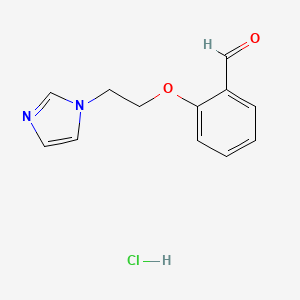

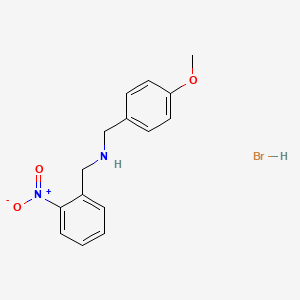
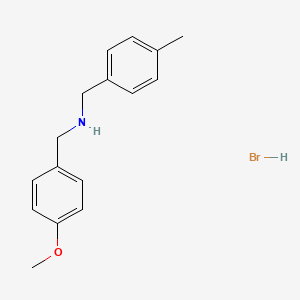

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)